A Technical Guide to the Spectroscopic Profile of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
A Technical Guide to the Spectroscopic Profile of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, also known as 3-hydroxymethyl-7-azaindole, is a key heterocyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its rigid bicyclic structure and functional handles make it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. By integrating theoretical principles with data from analogous structures, this document serves as an in-depth reference for researchers engaged in the synthesis and characterization of novel compounds incorporating the 7-azaindole framework.
Introduction: The Significance of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
The 7-azaindole scaffold is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution can enhance solubility, modulate electronic properties, and introduce a new hydrogen bonding vector, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a hydroxymethyl group at the 3-position provides a crucial point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Accurate interpretation of spectroscopic data is a cornerstone of synthetic and medicinal chemistry. It validates the successful synthesis of the target molecule and provides insights into its electronic and structural environment. This guide is structured to provide not only the spectroscopic data but also the underlying scientific rationale for the observed spectral features, empowering researchers to confidently characterize this important molecule and its derivatives.
Molecular Structure and Spectroscopic Overview
The structural features of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol dictate its spectroscopic signature. The molecule consists of a fused pyrrole and pyridine ring system with a methylene alcohol substituent on the pyrrole ring.
Caption: Molecular structure of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the chemical environment, connectivity, and multiplicity of each proton. The predicted chemical shifts are influenced by the aromaticity of the bicyclic system and the electron-withdrawing/donating effects of the nitrogen atoms and the hydroxyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.6 | br s | 1H | N1-H |
| ~8.2 | dd | 1H | H6 |
| ~7.9 | dd | 1H | H4 |
| ~7.4 | s | 1H | H2 |
| ~7.1 | dd | 1H | H5 |
| ~5.2 | t | 1H | OH |
| ~4.7 | d | 2H | -CH₂- |
Causality Behind Assignments:
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N1-H (~11.6 ppm): The pyrrolic N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.
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Aromatic Protons (H4, H5, H6, H2): The protons on the pyridine and pyrrole rings resonate in the aromatic region. H6 is expected at the lowest field due to its proximity to the electronegative pyridine nitrogen. H2, being on the electron-rich pyrrole ring, is also significantly deshielded. The coupling patterns (doublet of doublets) for H4, H5, and H6 arise from spin-spin coupling with their neighbors.
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Methylene and Hydroxyl Protons (-CH₂- and OH): The methylene protons adjacent to the aromatic ring and the hydroxyl group are expected around 4.7 ppm. The hydroxyl proton signal will likely be a triplet due to coupling with the adjacent methylene protons, and its chemical shift can be concentration and temperature-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~149.0 | C7a |
| ~144.5 | C6 |
| ~128.0 | C4 |
| ~125.0 | C2 |
| ~120.5 | C3a |
| ~115.0 | C5 |
| ~112.0 | C3 |
| ~56.0 | -CH₂- |
Causality Behind Assignments:
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Aromatic Carbons: The carbon atoms of the heterocyclic rings resonate in the downfield region typical for aromatic systems. The carbons adjacent to nitrogen atoms (C2, C6, C7a) are generally observed at lower field strengths.
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Aliphatic Carbon: The methylene carbon (-CH₂-) is shielded relative to the aromatic carbons and is expected to appear around 56.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 3: Predicted Mass Spectrometry Data for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular Ion) |
| 131 | [M - OH]⁺ |
| 119 | [M - CH₂OH]⁺ |
| 92 | [C₆H₄N₂]⁺ |
Fragmentation Pathway:
Caption: Predicted key fragmentation pathways for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol.
The primary fragmentation is expected to involve the loss of the hydroxyl radical or the entire hydroxymethyl group. Subsequent fragmentation of the 7-azaindole ring can lead to the formation of smaller, stable ions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted Infrared (IR) Spectroscopic Data for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) and N-H stretch (pyrrole) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂-) |
| 1620-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1400-1200 | Medium | C-O stretch (alcohol) |
| 800-700 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation of Key Bands:
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The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the O-H and N-H stretching vibrations, often overlapping.
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The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.
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The complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol.
NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
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Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
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Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
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MS/MS Analysis: For fragmentation analysis, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain the tandem mass spectrum.
Infrared Spectroscopy
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Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.
Caption: General workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. By understanding the expected spectral features and the principles behind them, researchers can more effectively and accurately characterize this versatile building block and its derivatives in their drug discovery and development endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
